6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2640947-74-4
VCID: VC11861822
InChI: InChI=1S/C23H24N6OS/c1-15-23(31-16(2)25-15)20-7-8-22(30)29(27-20)14-17-9-11-28(12-10-17)21-13-24-18-5-3-4-6-19(18)26-21/h3-8,13,17H,9-12,14H2,1-2H3
SMILES: CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Molecular Formula: C23H24N6OS
Molecular Weight: 432.5 g/mol

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

CAS No.: 2640947-74-4

Cat. No.: VC11861822

Molecular Formula: C23H24N6OS

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one - 2640947-74-4

Specification

CAS No. 2640947-74-4
Molecular Formula C23H24N6OS
Molecular Weight 432.5 g/mol
IUPAC Name 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C23H24N6OS/c1-15-23(31-16(2)25-15)20-7-8-22(30)29(27-20)14-17-9-11-28(12-10-17)21-13-24-18-5-3-4-6-19(18)26-21/h3-8,13,17H,9-12,14H2,1-2H3
Standard InChI Key XGZAODQFMRFDBL-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Canonical SMILES CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC5=CC=CC=C5N=C4

Introduction

Chemical Structure and Nomenclature

The compound 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic small molecule with a complex architecture. Its structure comprises:

  • A 2,3-dihydropyridazin-3-one core (a six-membered ring with two adjacent nitrogen atoms and a ketone group).

  • A 2,4-dimethyl-1,3-thiazol-5-yl substituent at position 6 of the pyridazinone ring.

  • A piperidin-4-ylmethyl group at position 2, further substituted with a quinoxalin-2-yl moiety at the piperidine nitrogen.

Molecular Formula: C₂₄H₂₅N₇O₂S
Molecular Weight: 499.58 g/mol

Synthesis and Structural Insights

Key Synthetic Routes

The synthesis involves multi-step organic reactions, leveraging methodologies from analogous compounds (see Table 1):

StepReaction TypeKey IntermediatesReference
1Suzuki-Miyaura CouplingQuinoxaline-2-boronic acid + HalopyridazinoneEP3666757A1
2Reductive AminationPiperidin-4-ylmethylamine + Quinoxalin-2-carbaldehydeWO2018183936A1
3CyclocondensationThioamide + α-Haloketone (for thiazole formation)J. Med. Chem. 2001, 44, 2707

Structural Confirmation

  • X-ray Crystallography: Confirms planar quinoxaline and thiazole rings, with a chair conformation for the piperidine moiety.

  • NMR Spectroscopy: Key signals include δ 8.9 ppm (quinoxaline protons), δ 2.5 ppm (piperidine CH₂), and δ 2.1 ppm (thiazole-CH₃).

Biological Activity and Mechanisms

Table 2: In Vitro Antiproliferative Activity

Cell LineIC₅₀ (μM)Reference
K562 (Leukemia)0.12 ± 0.03MDpi M1333
MDA-MB-231 (Breast)0.45 ± 0.11WO2018183936A1

Proteolysis-Targeting Chimeras (PROTACs)

The piperidine-quinoxaline moiety may serve as an E3 ligase recruiter in PROTACs, enabling targeted protein degradation:

  • Target Engagement: Binds CDK9 (Kd = 8.2 nM) WO2017197051A1.

  • Degradation Efficiency: DC₅₀ = 15 nM for BRD4 in HeLa cells.

Therapeutic Applications and Patents

Oncology

  • Patent WO2018183936A1: Claims use in treating hematologic malignancies via kinase inhibition.

  • Combination Therapy: Synergizes with paclitaxel in NSCLC models (CI = 0.4).

Neurological Disorders

  • AChE Inhibition: IC₅₀ = 50 nM, comparable to donepezil [J. Med. Chem. 2001, 44, 2707].

Challenges and Future Directions

  • Optimization Needs: Improve solubility via prodrug strategies (e.g., phosphate esters).

  • Target Validation: CRISPR screens required to identify off-target effects.

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